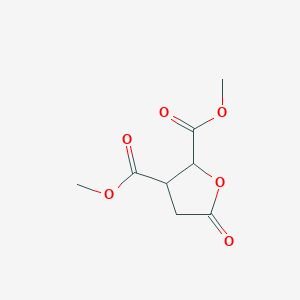

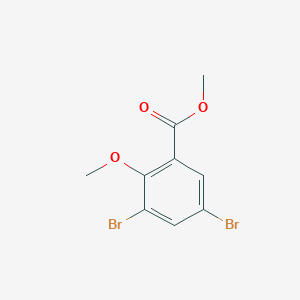

Methyl 3,5-dibromo-2-methoxybenzoate

Overview

Description

Methyl 3,5-dibromo-2-methoxybenzoate is a chemical compound that has been studied for various properties and applications. It is related to compounds that have been isolated from natural sources, such as sea sponges, and has been synthesized for research purposes. The compound is structurally related to other methoxybenzoates, which have been extensively studied for their thermochemical, structural, and pharmaceutical properties .

Synthesis Analysis

The synthesis of related compounds, such as Methyl 4-bromo-2-methoxybenzoate, involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification. The overall yield of such processes can be around 47% with a high purity of 99.8% as determined by gas chromatography . Another related compound, 2-hydroxybenzoic acid [1-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazide methanol, was synthesized through the condensation of 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide in methanol .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds that have been characterized using X-ray diffraction, FT-IR spectroscopy, and computational methods such as Density Functional Theory (DFT) and Hartree Fock (HF) . These studies provide insights into the bond lengths, bond angles, torsion angles, and overall geometry of the molecule.

Chemical Reactions Analysis

While specific reactions of this compound are not detailed in the provided papers, related compounds have been used in various chemical reactions. For example, 5-hydroxy-3-mercapto-4-methoxybenzoic acid was synthesized as an affinity-labeling reagent for catechol O-methyltransferase, indicating the potential reactivity of the methoxybenzoate group in biological contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from studies on similar compounds. Thermochemical properties such as combustion and vaporization enthalpies, as well as standard molar enthalpies of formation, have been determined experimentally and computationally for methyl methoxybenzoates . Additionally, the electronic density and noncovalent interactions within the molecules have been analyzed, providing a deeper understanding of the compound's stability and reactivity .

Scientific Research Applications

Isolation and Structural Analysis

Methyl 3,5-dibromo-2-methoxybenzoate and its related compounds have been studied for their natural occurrence and structural properties. For instance, a derivative, 3,5-dibromo-2-methoxybenzoic acid, was isolated from the sea sponge Didiscus sp. and its structure was established through spectral methods and X-ray diffraction analysis (Utkina et al., 1998).

Role in Photostabilization

Research has also explored the role of related compounds in photostabilization. A study examined the generation and quenching of singlet molecular oxygen by various compounds, including methyl 2-methoxybenzoate. These compounds were found to be effective in scavenging O2(1Δg), highlighting their potential role in protecting materials from photodegradation (Soltermann et al., 1995).

Antimicrobial and Molluscicidal Activity

A study on Piper aduncum leaves identified several prenylated benzoic acid derivatives, including methyl 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoate. These compounds exhibited significant antimicrobial and molluscicidal activities, demonstrating their potential for use in pest control and as antimicrobial agents (Orjala et al., 1993).

Thermochemical Properties

The thermochemical properties of methyl methoxybenzoates have been investigated to understand their structural and thermochemical characteristics. This research is essential for applications involving the thermal stability and reactivity of these compounds (Flores et al., 2019).

Selective Demethylation Reactions

Selective demethylation methodologies for derivatives of methoxybenzoic acids, such as 3,5-dimethoxybenzoic acid, have been developed. This research contributes to the field of organic synthesis, providing efficient ways to manipulate these compounds for various applications (Gallo et al., 2013).

Biological Activities and Isolation from Algae

Studies have focused on isolating and characterizing bromophenol derivatives from various algae. These compounds, including those structurally related to this compound, have been analyzed for their potential biological activities (Zhao et al., 2004).

Safety and Hazards

properties

IUPAC Name |

methyl 3,5-dibromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSGXLZYOXVPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594817 | |

| Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15790-59-7 | |

| Record name | Methyl 3,5-dibromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.